molecular formula C3H9N3O2S B2647305 N-(carbamothioylamino)acetamide hydrate CAS No. 2379945-91-0

N-(carbamothioylamino)acetamide hydrate

Cat. No.: B2647305
CAS No.: 2379945-91-0
M. Wt: 151.18
InChI Key: BQYUDRFVXXTUBV-UHFFFAOYSA-N
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Description

N-(carbamothioylamino)acetamide hydrate: is a chemical compound with the molecular formula C₃H₉N₃O₂S and a molecular weight of 151.19 g/mol . It is also known by its IUPAC name, 2-acetylhydrazine-1-carbothioamide hydrate . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamothioylamino)acetamide hydrate typically involves the reaction of acetamide with thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate .

Industrial Production Methods: The process may include steps for purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(carbamothioylamino)acetamide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(carbamothioylamino)acetamide hydrate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(carbamothioylamino)acetamide hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • N-(carbamothioylamino)acetamide
  • N-(carbamothioylamino)propionamide
  • N-(carbamothioylamino)butyramide

Comparison: N-(carbamothioylamino)acetamide hydrate is unique due to its hydrate form, which can influence its solubility and reactivity compared to its anhydrous counterparts. The presence of the hydrate can also affect its stability and storage conditions .

Properties

IUPAC Name

acetamidothiourea;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYUDRFVXXTUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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